molecular formula C13H17ClN2O2 B3372136 4-tert-butyl-N'-(2-chloroacetyl)benzohydrazide CAS No. 874594-88-4

4-tert-butyl-N'-(2-chloroacetyl)benzohydrazide

Cat. No. B3372136
CAS RN: 874594-88-4
M. Wt: 268.74 g/mol
InChI Key: YYEKYRASPNSQDE-UHFFFAOYSA-N
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Description

4-tert-butyl-N’-(2-chloroacetyl)benzohydrazide is a compound that has been increasingly researched in recent years due to its potential applications. It has a molecular formula of C13H17ClN2O2 and a molecular weight of 268.74 g/mol .


Synthesis Analysis

The synthesis of 4-tert-butyl-N’-(2-chloroacetyl)benzohydrazide and its derivatives involves the condensation of aromatic aldehydes and commercially available 4- (tert-butyl)benzoic acid . All synthesized derivatives were characterized via spectroscopic techniques such as HREI-MS and 1H-NMR .


Molecular Structure Analysis

The InChI code for 4-tert-butyl-N’-(2-chloroacetyl)benzohydrazide is 1S/C13H17ClN2O2/c1-13(2,3)10-6-4-9(5-7-10)12(18)16-15-11(17)8-14/h4-7H,8H2,1-3H3,(H,15,17)(H,16,18) .


Chemical Reactions Analysis

While specific chemical reactions involving 4-tert-butyl-N’-(2-chloroacetyl)benzohydrazide are not mentioned in the search results, it’s worth noting that hydrazides play a vital role in making biologically active compounds in various fields of chemistry .


Physical And Chemical Properties Analysis

4-tert-butyl-N’-(2-chloroacetyl)benzohydrazide is a powder that is stored at room temperature . It has a melting point of 114-118 degrees Celsius .

Safety and Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H318, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

The primary targets of 4-tert-butyl-N’-(2-chloroacetyl)benzohydrazide are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles in biological systems .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-tert-butyl-N’-(2-chloroacetyl)benzohydrazide . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and activity. For instance, the compound is stable at room temperature .

properties

IUPAC Name

4-tert-butyl-N'-(2-chloroacetyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-13(2,3)10-6-4-9(5-7-10)12(18)16-15-11(17)8-14/h4-7H,8H2,1-3H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEKYRASPNSQDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701182806
Record name 4-(1,1-Dimethylethyl)benzoic acid 2-(2-chloroacetyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701182806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N'-(2-chloroacetyl)benzohydrazide

CAS RN

874594-88-4
Record name 4-(1,1-Dimethylethyl)benzoic acid 2-(2-chloroacetyl)hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874594-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,1-Dimethylethyl)benzoic acid 2-(2-chloroacetyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701182806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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